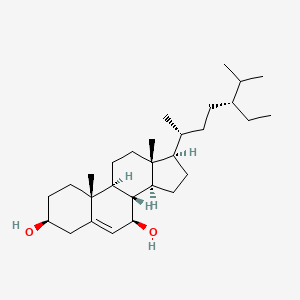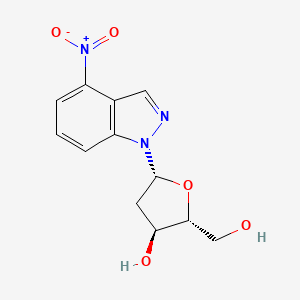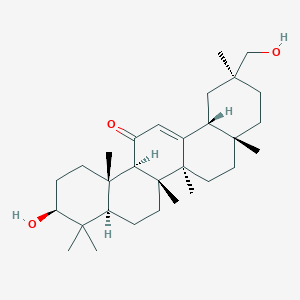
5,6,7,8-Tetrahydro-1,6-naphthyridine
Übersicht
Beschreibung
5,6,7,8-Tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It is a derivative of naphthyridine, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms. This compound has garnered significant interest due to its pharmacological activities, including anticancer, anti-human immunodeficiency virus (HIV), antimicrobial, analgesic, anti-inflammatory, and antioxidant properties .
Wirkmechanismus
Target of Action
The primary target of 5,6,7,8-Tetrahydro-1,6-naphthyridine is the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase . This target is an attractive one for antiviral chemotherapy .
Mode of Action
This compound derivatives bind within the LEDGF/p75-binding site, promoting aberrant multimerization of the integrase enzyme . This interaction is of significant interest as it inhibits HIV-1 replication .
Biochemical Pathways
The biochemical pathway primarily affected by this compound involves the HIV-1 integrase enzyme . By binding to the LEDGF/p75-binding site, the compound disrupts the normal function of this enzyme, leading to a decrease in HIV-1 replication .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of HIV-1 replication. By binding to the LEDGF/p75-binding site and promoting aberrant multimerization of the integrase enzyme, the compound effectively inhibits the replication of HIV-1 .
Biochemische Analyse
Biochemical Properties
5,6,7,8-Tetrahydro-1,6-naphthyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, derivatives of this compound have been shown to target the allosteric lens-epithelium-derived-growth-factor-p75 binding site on human immunodeficiency virus-1 integrase, making it an attractive target for antiviral chemotherapy . Additionally, this compound has been studied for its interactions with other enzymes and proteins involved in cellular processes, although detailed mechanisms of these interactions remain to be fully elucidated.
Cellular Effects
This compound exhibits significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has demonstrated anticancer activity by affecting the proliferation and survival of cancer cells . It also exhibits anti-human immunodeficiency virus activity by inhibiting the replication of the virus in infected cells . These effects are mediated through complex interactions with cellular proteins and enzymes, leading to alterations in cellular signaling and metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound derivatives have been shown to inhibit human immunodeficiency virus-1 integrase by binding to the allosteric lens-epithelium-derived-growth-factor-p75 binding site . This binding prevents the integration of the viral genome into the host cell’s DNA, thereby inhibiting viral replication. Additionally, the compound may interact with other cellular targets, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable at room temperature
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects. For instance, while low to moderate doses of this compound may exhibit therapeutic effects, high doses could result in toxicity and adverse reactions . Understanding the dosage thresholds and toxic effects is crucial for the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic pathways include oxidation, reduction, and conjugation reactions that transform it into more water-soluble metabolites for excretion. These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments. These interactions can affect the localization and accumulation of this compound, influencing its therapeutic efficacy and potential side effects . Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its use in clinical settings.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with cellular targets and its overall biological activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One of the synthetic routes for 5,6,7,8-tetrahydro-1,6-naphthyridine involves the Heck-type vinylation of chloropyridine using ethylene gas, followed by the formation of dihydronaphthyridine from 2-vinyl-3-acylpyridine mediated by ammonia, and a ruthenium-catalyzed enantioselective transfer hydrogenation . Another method involves the hydrogenation of 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine in the presence of palladium on carbon as a catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions: 5,6,7,8-Tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthyridine derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Substitution reactions with arylboronic acids can produce monoarylated or diarylated naphthyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Arylboronic acids and palladium catalysts are used for substitution reactions.
Major Products:
Oxidation: Naphthyridine derivatives.
Reduction: Hydrogenated forms of this compound.
Substitution: Monoarylated and diarylated naphthyridines.
Wissenschaftliche Forschungsanwendungen
5,6,7,8-Tetrahydro-1,6-naphthyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Medicine: It is being investigated for its potential use in antiviral and anticancer therapies.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
- 5,6,7,8-Tetrahydro-2-naphthylamine
- 6-Aminotetralin
Comparison: 5,6,7,8-Tetrahydro-1,6-naphthyridine is unique due to its broad spectrum of biological activities and its potential as a pharmacological agent. Compared to similar compounds, it exhibits a wider range of applications in medicinal chemistry, particularly in antiviral and anticancer research .
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydro-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-2-7-6-9-5-3-8(7)10-4-1/h1-2,4,9H,3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEAARFNXIWCTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40526259 | |
| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40526259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80957-68-2 | |
| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40526259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-8,9,14-trihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone](/img/structure/B1252339.png)





![(R)-Endo-cis-2-azabicyclo[3,3,0]octane-3-carboxylic acid](/img/structure/B1252349.png)
![7-[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B1252354.png)

![3-{[(3-METHYLPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE](/img/structure/B1252356.png)



